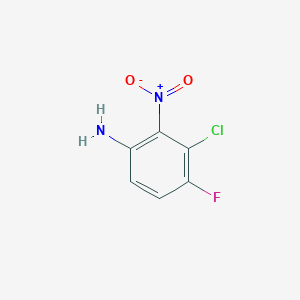
3-Chloro-4-fluoro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-2-nitroaniline: is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-fluoro-2-nitroaniline typically involves the nitration of 3-chloro-4-fluoroaniline. The process can be summarized as follows:
Nitration Reaction:
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Conditions: The reaction is typically carried out under mild conditions to reduce the nitro group to an amino group.
Products: 3-Chloro-4-fluoro-2-phenylenediamine.
-
Substitution:
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: The reaction can be carried out in the presence of a base to facilitate the substitution of the chlorine or fluorine atoms.
Products: Various substituted anilines depending on the nucleophile used.
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is carried out under controlled conditions to avoid over-oxidation.
Products: Oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Chloro-4-fluoro-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is used to study the effects of halogenated anilines on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: this compound is investigated for its potential use in the development of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and fluorine atoms enhance the compound’s reactivity and influence its binding affinity to target molecules.
Comparison with Similar Compounds
- 4-Fluoro-2-nitroaniline
- 3-Chloro-2-nitroaniline
- 4-Chloro-2-nitroaniline
Comparison: 3-Chloro-4-fluoro-2-nitroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to 4-Fluoro-2-nitroaniline, the additional chlorine atom increases its reactivity and potential applications. Similarly, the presence of fluorine differentiates it from 3-Chloro-2-nitroaniline and 4-Chloro-2-nitroaniline, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
3-chloro-4-fluoro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTYWZSQQUWYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
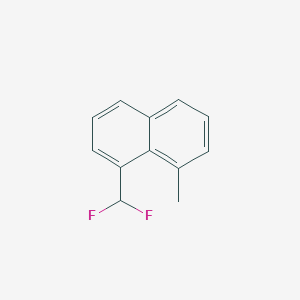
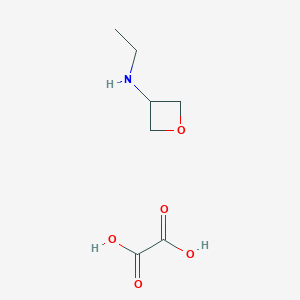
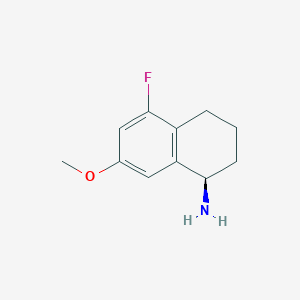
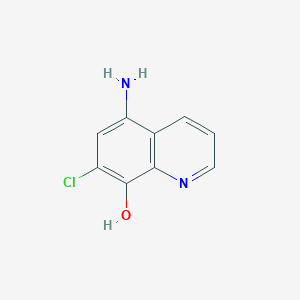

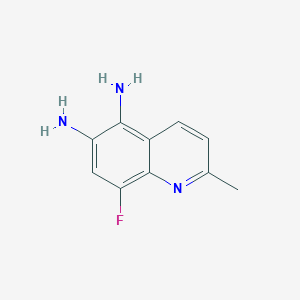
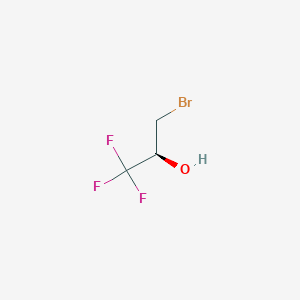


![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)
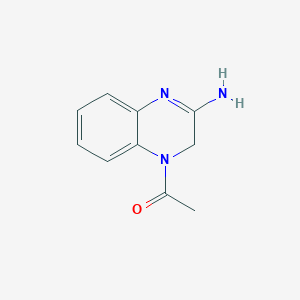
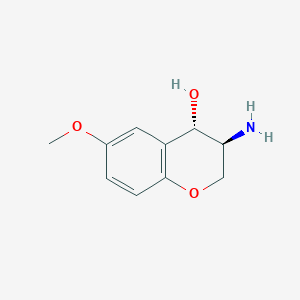
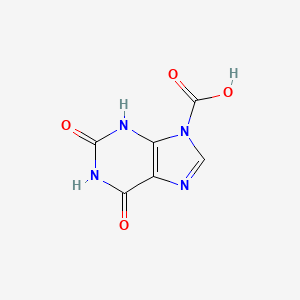
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
